molecular formula C23H33BF4N2 B1355237 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate CAS No. 286014-42-4

1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate

Cat. No. B1355237
M. Wt: 424.3 g/mol
InChI Key: KVWCCJYLKCSVME-UHFFFAOYSA-N
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Description

1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate is a chemical compound with the following properties:



  • Empirical Formula : C23H33BF4N2

  • Molecular Weight : 424.33 g/mol

  • CAS Number : 286014-42-4

  • Synonyms : Also known as 1,3-Bis(tricyclo[3.3.1.13,7]dec-1-yl)-1H-imidazolium tetrafluoroborate or N,N′-(Adamantyl)imidazolium tetrafluoroborate.



Molecular Structure Analysis

The compound’s molecular structure consists of an imidazolium cation with two adamantyl groups attached. The tetrafluoroborate anion balances the charge. The adamantyl moieties contribute to the compound’s steric properties and stability.



Chemical Reactions Analysis

1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate is often employed as a catalyst in various organic transformations. It participates in reactions such as:



  • Cross-coupling reactions : Facilitating C–C bond formation.

  • Hydrogenation reactions : Promoting hydrogenation of unsaturated compounds.

  • C–H activation : Enabling functionalization of C–H bonds.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately 277–282°C.

  • Solubility : Soluble in common organic solvents.

  • Appearance : Solid.

  • Reactivity : Stable under typical laboratory conditions.


Scientific Research Applications

Crystal Structure Analysis

The crystal structure of compounds related to 1,3-bis(1-adamantyl)imidazolium tetrafluoroborate has been studied. For instance, Ikhile and Bala (2010) examined the structure of 1,3-bis(1-adamantyl)imidazolium tetrachloridoferrate(III), revealing the arrangement of cations and anions in the crystal lattice, with the imidazole ring and adamantyl groups adopting specific conformations (Ikhile & Bala, 2010).

Ligand Design for Metal Complexes

Georgiou et al. (2009) investigated pyrazole-bridged bis(imidazolium) compounds, including those with adamantyl substituents. These compounds served as precursors for silver(I) complexes, demonstrating their utility in designing ligands for metal coordination (Georgiou et al., 2009).

Reactivity with Fluoroolefins

Arduengo et al. (2016) explored the reactions of imidazolium derivatives with electron-deficient fluoroolefins. This study highlighted the reactivity of 1,3-di-1-adamantylimidazolium with various fluorinated compounds, contributing to the understanding of the chemical behavior of imidazolium salts in the presence of fluoroolefins (Arduengo et al., 2016).

Applications in Transfer Dehydrogenation

Zuo and Braunstein (2012) researched N-heterocyclic dicarbene iridium(III) pincer complexes featuring mixed ligands, including 1,3-bis(1-adamantylimidazolium). These complexes showed potential applications in transfer dehydrogenation processes, illustrating the utility of 1,3-bis(1-adamantyl)imidazolium derivatives in catalysis (Zuo & Braunstein, 2012).

Interaction with I

ridium-Bound HalidesZuo and Braunstein (2010) also studied interactions between imidazolium salts and iridium-bound halides. Their research indicated charge-assisted intermolecular hydrogen-bonding interactions between these components, providing insights into the potential applications of imidazolium salts in forming metal complexes (Zuo & Braunstein, 2010).

Alkaline Stability in Membranes

Wang et al. (2018) focused on the alkaline stability of N3-adamantyl imidazolium cations for high-performance anion exchange membranes. They found that the adamantyl substituent significantly enhanced the stability of imidazolium, underscoring its importance in membrane technology applications (Wang et al., 2018).

Antibacterial Activity

Basantcev et al. (2020) investigated the synthesis and antibacterial activity of N-mono- and N,N-dialkylated imidazole derivatives, including those with adamantyl groups. This research contributes to the understanding of the potential medicinal applications of imidazolium salts (Basantcev et al., 2020).

Electrochemical Properties for Capacitor Applications

McEwen et al. (1999) analyzed the electrochemical properties of various imidazolium salts, including their ionic conductivity and electrochemical stability. This research provides valuable insights into the potential use of imidazolium salts, like 1,3-bis(1-adamantyl)imidazolium tetrafluoroborate, in electrochemical applications such as capacitors (McEwen et al., 1999).

Safety And Hazards

1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate is generally considered safe when handled properly. However, standard precautions should be followed, including the use of appropriate personal protective equipment (PPE) and proper ventilation.


Future Directions

Future research could focus on:



  • Optimizing Synthesis : Developing more efficient synthetic routes.

  • Exploring New Applications : Investigating novel catalytic reactions.

  • Biological Activity : Assessing potential biological effects.


properties

IUPAC Name

1,3-bis(1-adamantyl)imidazol-1-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N2.BF4/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22;2-1(3,4)5/h1-2,15-21H,3-14H2;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWCCJYLKCSVME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1C2CC3CC1CC(C2)(C3)N4C=C[N+](=C4)C56CC7CC(C5)CC(C7)C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33BF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584749
Record name 1,3-Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1H-imidazol-3-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate

CAS RN

286014-42-4
Record name 1,3-Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1H-imidazol-3-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
RH Archer, SI Zones, ME Davis - Microporous and mesoporous materials, 2010 - Elsevier
The synthesis of high-silica molecular sieve SSZ-70 is investigated using a variety of imidazolium structure directing agents (SDAs) that are designed to explore the nature of the guest (…
Number of citations: 93 www.sciencedirect.com
D He, R Li, B Liu, Q Zhou, H Yang, X Yu, S Gong… - Journal of Energy …, 2023 - Elsevier
Although ionic liquids (ILs) have been widely employed to heal the defects in perovskite solar cells (PSCs), the corresponding defect passivation mechanisms are not thoroughly …
Number of citations: 3 www.sciencedirect.com
DA Grossie, WA Feld, J Kelley - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
The asymmetric unit of the title compound, (C23H33N2)[Li(C32H16N8)]·0.5C3H6O·H2O, consists of two symmetry-unrelated lithium phthalocyanine (LiPc−) half-anions, centered at (1,0,…
Number of citations: 2 scripts.iucr.org
JJ Kelley - 2008 - rave.ohiolink.edu
A series of 1, 3-di-substituted-imidazolium lithium phthalocyanines, in which the substituents on the imidazolium nitrogens were combinations of methyl, ethyl, pentyl, hexyl, isopropyl, …
Number of citations: 1 rave.ohiolink.edu
CP Giarrusso, DV Zeil, VL Blair - Dalton Transactions, 2023 - pubs.rsc.org
The synthesis and full characterisation of two silver(I) amido complexes, stabilised by ancillary N-heterocyclic carbene (NHC) ligands is presented. The light stable complexes [Ag(IDipp)…
Number of citations: 3 pubs.rsc.org
E Bolbat, OF Wendt - European Journal of Organic Chemistry, 2016 - Wiley Online Library
To achieve high selectivity in directed C–H activation, an NHC ligand was introduced to a palladium catalyst. A range of Pd‐PEPPSI complexes were applied in the direct acetoxylation …
AM Beauchamp - 2012 - corescholar.libraries.wright.edu
A series of alkoxyalkylammonium salts has been synthesized for use in metathesis reactions with dilithium phthalocyanine. The salts, which were ionic liquids at or near room …
Number of citations: 7 corescholar.libraries.wright.edu
MJ Krol Jr - 2013 - corescholar.libraries.wright.edu
A nucleophilic substitution reaction of N-methylpiperidine with bromopropane, bromobutane, bromopentane, bromohexane and bromoheptane was carried out in a Q-Tube with excess …
Number of citations: 5 corescholar.libraries.wright.edu
EJ Mina - 2009 - search.proquest.com
While palladium η 3-benzyl complexes have been reported as intermediates in reactions, they are not as well known or well studied as palladium η 3-ally1 complexes. A study of the …
Number of citations: 0 search.proquest.com
J Kim, SH Hong - Chemical Science, 2017 - pubs.rsc.org
The first example of the use of an N-heterocyclic carbene (NHC) as an organocatalyst for the activation of isocyanides was demonstrated. On the basis of previous reports on the …
Number of citations: 29 pubs.rsc.org

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